Tetramethylammonium bis(oxalato)borate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

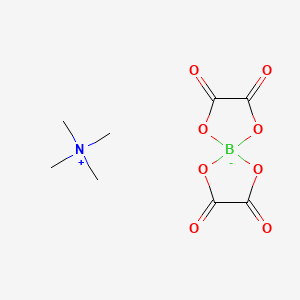

Tetramethylammonium bis(oxalato)borate is a chemical compound that contains borate and oxalate anions . It is a special chemical offered by certain providers .

Molecular Structure Analysis

Borate oxalates, including Tetramethylammonium bis(oxalato)borate, are compounds where the oxalate group is bound to the borate via oxygen, forming a more condensed anion . Bis(oxalato)borates are spiro compounds with rings joined at the boron atom .Aplicaciones Científicas De Investigación

Application in Electric Double-Layer Capacitors (EDLCs):

- Tetramethylammonium bis(oxalato)borate enhances the solubility of tetramethylammonium salt in propylene carbonate, improving the performance of EDLCs (Nanbu et al., 2006).

- It has been used in electric double-layer capacitors with activated carbon electrodes, showing increased efficiency with specific surface area and purity of carbon materials (Globa et al., 2016).

Enhanced Electrolyte Properties:

- The compound improves electrolyte properties in various applications, such as activated carbon/graphite capacitors, and exhibits unique intercalation behaviors at graphite positive electrodes (Wang et al., 2011).

Improved High-Voltage Performance in Capacitors:

- Bis(oxalato)borate-containing electrolytes, including tetramethylammonium bis(oxalato)borate, show enhanced high-voltage performance, especially at elevated temperatures (Nguyen et al., 2019).

Stabilization of High-Voltage Cathode–Electrolyte Interfaces:

- Used as an additive, it stabilizes cathode–electrolyte interfaces in high-voltage applications, improving the performance of lithium-ion batteries (Ha et al., 2013).

Crystalline Structure in Solvates:

- The compound forms solvates with various solvents, and its crystalline structures have been studied to understand its coordination environment in applications like rechargeable batteries (Zavalij et al., 2004).

As a Functional Additive in Lithium-Ion Batteries:

- Lithium difluoro(oxalato)borate, related to tetramethylammonium bis(oxalato)borate, has been investigated as a functional additive for improving the capacity and power retention in lithium-ion batteries (Liu et al., 2007).

Safety And Hazards

Propiedades

IUPAC Name |

tetramethylazanium;1,4,6,9-tetraoxa-5-boranuidaspiro[4.4]nonane-2,3,7,8-tetrone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4BO8.C4H12N/c6-1-2(7)11-5(10-1)12-3(8)4(9)13-5;1-5(2,3)4/h;1-4H3/q-1;+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJIDRQHOGPKWHY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-]12(OC(=O)C(=O)O1)OC(=O)C(=O)O2.C[N+](C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12BNO8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.00 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tetramethylammonium bis(oxalato)borate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3S,4S)-3,4-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]pyrrolidine](/img/structure/B1148352.png)

![2-diphenylphosphanyl-N-[(1R,2R)-2-[(2-diphenylphosphanylbenzoyl)amino]cyclohexyl]benzamide](/img/structure/B1148354.png)